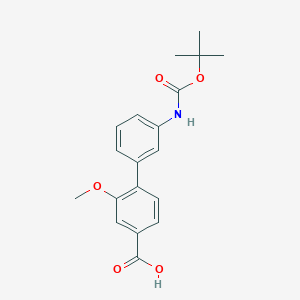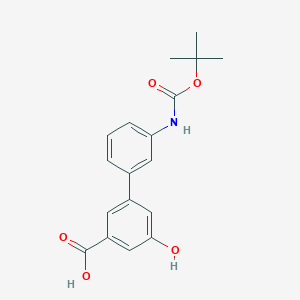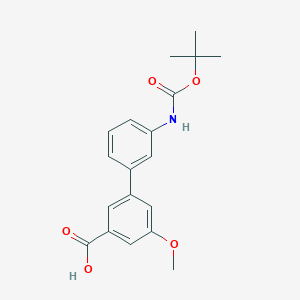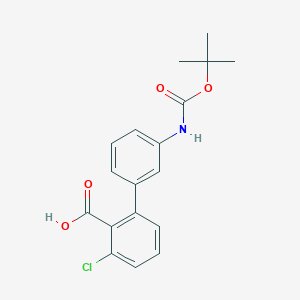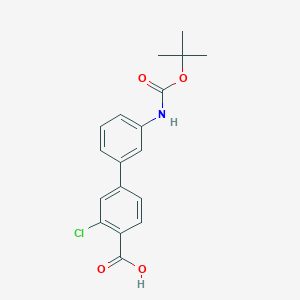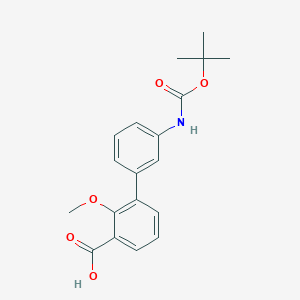
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BOC-APM) is a synthetic compound that has been used in a wide range of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes and has been used in a variety of biochemical and physiological studies. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents.
Aplicaciones Científicas De Investigación
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents. It has also been used to study the effects of environmental toxins on the body. In addition, it has been used to study the effects of drugs on the immune system and to identify new drug targets.
Mecanismo De Acción
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a potent inhibitor of cytochrome P-450 enzymes. These enzymes are responsible for the metabolism of drugs and other substances in the body. 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing it from carrying out its normal metabolism. This inhibition of the enzyme leads to a decrease in the metabolism of the drug or other substance, resulting in an increase in its concentration in the body.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of drugs on the body. It has been found to inhibit the metabolism of drugs, resulting in an increase in their concentration in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects. In addition, 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of environmental toxins on the body. It has been found to inhibit the metabolism of toxins, resulting in an increase in their concentration in the body. This can lead to an increase in the toxic effects of the toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of cytochrome P-450 enzymes, allowing researchers to study the effects of drugs and other substances on the body. In addition, it is relatively easy to synthesize and is stable in a variety of organic solvents. However, it is important to note that 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of cytochrome P-450 enzymes and can therefore lead to an increase in the concentration of drugs in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects.
Direcciones Futuras
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research has a variety of potential future directions. It could be used to study the effects of drugs on the immune system and to identify new drug targets. In addition, it could be used to study the effects of environmental toxins on the body and to identify potential therapeutic agents. Finally, it could be used to study the mechanisms of action of drugs and to elucidate the structure and function of enzymes.
Métodos De Síntesis
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized using a reaction between 3-aminophenol and 2-methoxybenzoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is catalyzed by a tertiary amine such as triethylamine. The reaction is typically heated to a temperature of 80-90°C for a period of 1-2 hours. The product is then collected and purified by column chromatography.
Propiedades
IUPAC Name |
2-methoxy-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-8-5-7-12(11-13)14-9-6-10-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDRVHLKRFZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)





